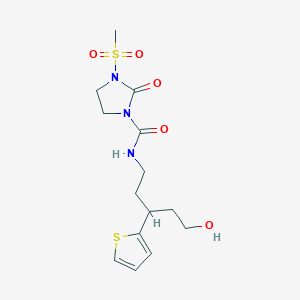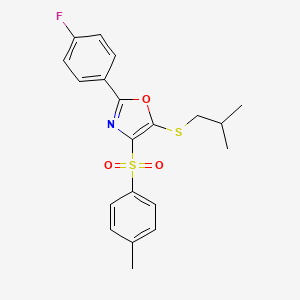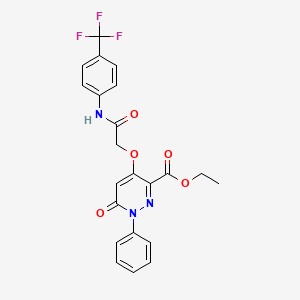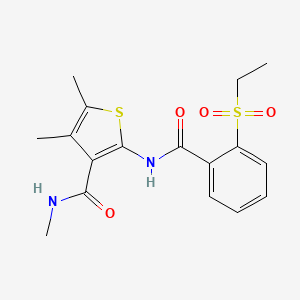![molecular formula C18H13ClF3N3O2S B2767506 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile CAS No. 251310-64-2](/img/structure/B2767506.png)
2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is substituted with a trifluoromethyl group and a chloro group . This compound also contains a sulfanyl group, an acetyl group, an acrylonitrile group, and a methoxyanilino group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The pyridine ring provides a planar, aromatic system, while the trifluoromethyl and chloro groups are electron-withdrawing, which can influence the reactivity of the molecule . The sulfanyl group is a good nucleophile and can participate in various reactions .Applications De Recherche Scientifique
1. Domino Reactions in Organic Chemistry
Research shows that compounds like 2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile can be involved in domino reactions. These reactions are significant for synthesizing functionalized pyridines, which are valuable in medicinal chemistry. For instance, Majee et al. (2017) developed a metal-free approach to synthesize functionalized pyridines, highlighting the utility of such compounds in green chemistry (Majee, Biswas, Mobin, & Samanta, 2017).
2. Applications in Battery Technology
Research by Wang et al. (2018) explored the use of sulfurized polyacrylonitrile (SPAN), a related compound, in lithium-sulfur batteries. This study provides insights into the molecular structure and reaction mechanism, which are crucial for improving battery stability and performance (Wang, Cao, Elia, Wu, Wahyudi, Abou‐hamad, Emwas, Cavallo, Li, & Ming, 2018).
3. Chemical Synthesis and Reactions
Compounds like this compound are integral in various chemical reactions. Kaldrikyan, Minasyan, & Melik-Ogandzanyan (2016) studied the reactions of 1,2,4-triazole-3-thiols, demonstrating the wide range of possible chemical transformations and syntheses involving similar compounds (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
4. Forensic Analysis
In forensic science, the analysis of materials like polyacrylonitrile-based fibers, which are related to the compound , plays a vital role. For example, Causin et al. (2006) used pyrolysis/gas chromatography/mass spectrometry for the differentiation of polyacrylonitrile-based fibers, showcasing the importance of such compounds in forensic investigations (Causin, Marega, Schiavone, Della Guardia, & Marigo, 2006).
5. Polymerization Studies
Studies on the polymerization of related nitrile compounds provide insights into material science and industrial applications. For instance, Shono, Mori, & Shinra (1970) investigated the polymerization of acrylonitrile catalyzed by nickel chelates, revealing the potential of such reactions in developing new materials (Shono, Mori, & Shinra, 1970).
Safety and Hazards
Based on a similar compound, “[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride”, it can cause serious eye irritation, skin irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Propriétés
IUPAC Name |
(2Z)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-[(3-methoxyanilino)methylidene]-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O2S/c1-27-14-4-2-3-13(6-14)24-8-11(7-23)16(26)10-28-17-15(19)5-12(9-25-17)18(20,21)22/h2-6,8-9,24H,10H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRIWWMJQFQTJD-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C#N)\C(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2767425.png)
![4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2767427.png)

![(3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2767429.png)
![N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2767431.png)

![5-(benzo[d]thiazol-2-yl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2767434.png)


![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)

